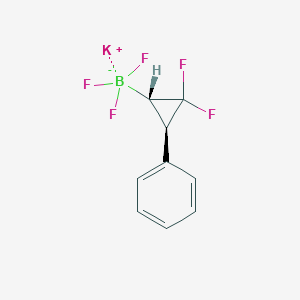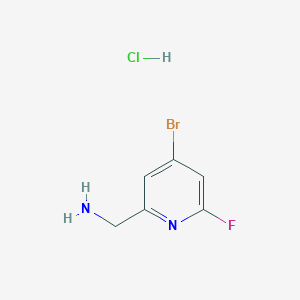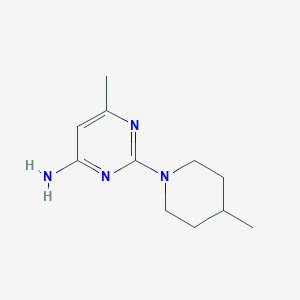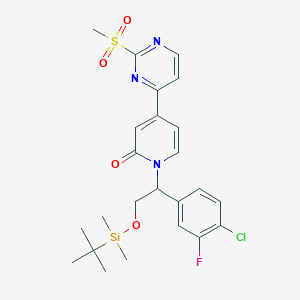![molecular formula C19H19BrN2O4 B14796937 (2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B14796937.png)
(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide is an organic compound with the molecular formula C19H19BrN2O4 This compound is characterized by the presence of a bromo-substituted phenoxy group, a methoxy-substituted phenyl group, and an acrylohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetic acid to form 4-bromo-2-methylphenoxyacetic acid.
Formation of the Acrylohydrazide: The 4-bromo-2-methylphenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling with Methoxyphenylacrylic Acid: The final step involves the coupling of the hydrazide with 4-methoxyphenylacrylic acid under appropriate conditions to yield N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo group in the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the replacement of the bromo group with other functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(4-chloro-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide
- N’-[(4-fluoro-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide
Uniqueness
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide is unique due to the presence of the bromo group, which can influence its reactivity and interactions. This uniqueness can be leveraged in specific applications where the bromo group plays a critical role in the compound’s activity or properties.
Eigenschaften
Molekularformel |
C19H19BrN2O4 |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
(E)-N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C19H19BrN2O4/c1-13-11-15(20)6-9-17(13)26-12-19(24)22-21-18(23)10-5-14-3-7-16(25-2)8-4-14/h3-11H,12H2,1-2H3,(H,21,23)(H,22,24)/b10-5+ |
InChI-Schlüssel |
ACUDVDIDXSTKAZ-BJMVGYQFSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14796861.png)
![2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B14796873.png)

![9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B14796885.png)
![(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B14796894.png)
![N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B14796909.png)




![[(13S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796931.png)
![3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane](/img/structure/B14796939.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14796943.png)
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)
